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6-Chloro-3-methyl-2-nitrobenzoicacid

Cat. No.: B13557225
M. Wt: 215.59 g/mol
InChI Key: JLGQDJVNHWLGBR-UHFFFAOYSA-N
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Description

Positional Isomerism and Structural Context within Halogenated Nitrobenzoic Acids

The precise arrangement of functional groups on the benzene (B151609) ring is crucial in determining the compound's properties. 6-Chloro-3-methyl-2-nitrobenzoic acid is one of several positional isomers that can exist with the same molecular formula. Positional isomerism in substituted benzoic acids significantly influences their physical and chemical characteristics, such as acidity and reactivity. nih.gov

The electronic effects of the substituents—the electron-withdrawing nature of the nitro group and the chlorine atom, and the electron-donating nature of the methyl group—play a critical role. The position of these groups relative to the carboxylic acid moiety affects the acidity of the compound. Generally, ortho-substituted benzoic acids exhibit increased acidity due to the "ortho effect," which involves steric and electronic interactions that stabilize the carboxylate anion. quora.comquora.com In the case of 6-Chloro-3-methyl-2-nitrobenzoic acid, the presence of a nitro group ortho to the carboxylic acid is expected to significantly increase its acidity.

To illustrate the structural diversity, the following table lists some positional isomers of chloromethylnitrobenzoic acid:

Compound NamePosition of Substituents
6-Chloro-3-methyl-2-nitrobenzoic acid -COOH at C1, -NO₂ at C2, -CH₃ at C3, -Cl at C6
2-Chloro-3-methyl-4-nitrobenzoic acid-COOH at C1, -Cl at C2, -CH₃ at C3, -NO₂ at C4
4-Chloro-3-methyl-2-nitrobenzoic acid-COOH at C1, -NO₂ at C2, -CH₃ at C3, -Cl at C4
2-Chloro-5-methyl-3-nitrobenzoic acid-COOH at C1, -Cl at C2, -NO₂ at C3, -CH₃ at C5

Theoretical Foundations and Significance in Modern Organic Synthesis

Halogenated nitrobenzoic acids are valuable intermediates in modern organic synthesis. nih.gov The presence of multiple functional groups offers several reaction sites for further chemical transformations. The nitro group can be reduced to an amino group, opening pathways to a wide range of nitrogen-containing heterocyclic compounds. The chlorine atom can be substituted via nucleophilic aromatic substitution reactions, and the carboxylic acid group can undergo esterification, amidation, or reduction.

The synthesis of a specific isomer like 6-Chloro-3-methyl-2-nitrobenzoic acid presents a regioselectivity challenge. A plausible synthetic route could involve the nitration of a corresponding chloro-methylbenzoic acid precursor. The directing effects of the existing substituents would need to be carefully considered to achieve the desired substitution pattern. For instance, starting from 2-chloro-5-methylbenzoic acid, nitration would likely be directed by both the activating methyl group (ortho, para-directing) and the deactivating chloro and carboxylic acid groups (meta-directing), potentially leading to a mixture of isomers. quora.comquora.com

Alternatively, the synthesis could start from a pre-nitrated and chlorinated toluene (B28343) derivative, followed by the oxidation of a methyl group to a carboxylic acid. The choice of starting material and reaction sequence is critical for the successful synthesis of the target molecule.

Aims and Scope for In-depth Academic Investigation of 6-Chloro-3-methyl-2-nitrobenzoic acid

While specific research on 6-Chloro-3-methyl-2-nitrobenzoic acid is not extensively documented in publicly available literature, its structure suggests several avenues for in-depth academic investigation.

Detailed Research Findings (Hypothetical):

A thorough investigation of this compound would involve:

Synthesis and Optimization: Developing a high-yield, regioselective synthesis for 6-Chloro-3-methyl-2-nitrobenzoic acid would be a primary objective. This would likely involve a multi-step synthesis with careful control of reaction conditions to favor the formation of the desired isomer.

Spectroscopic Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound. The expected spectroscopic data would show characteristic signals for the aromatic protons, the methyl group, and the influence of the electron-withdrawing groups on their chemical shifts.

Reactivity Studies: Investigating the reactivity of the different functional groups would provide insights into its potential as a synthetic intermediate. This could include the reduction of the nitro group, nucleophilic substitution of the chlorine atom, and derivatization of the carboxylic acid.

Computational Chemistry: Theoretical calculations could be employed to predict the compound's geometry, electronic properties, and spectroscopic signatures, complementing the experimental findings. url.edu

The unique substitution pattern of 6-Chloro-3-methyl-2-nitrobenzoic acid makes it an interesting target for synthetic chemists and a potential building block for the development of novel compounds with applications in materials science and medicinal chemistry. Further research is needed to fully elucidate its properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B13557225 6-Chloro-3-methyl-2-nitrobenzoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

6-chloro-3-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-2-3-5(9)6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

JLGQDJVNHWLGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Route Development for 6 Chloro 3 Methyl 2 Nitrobenzoicacid

Optimization and Mechanistic Studies of Synthetic Reactions

Reaction Condition Tuning for Yield and Selectivity Enhancement

The synthesis of a specific isomer like 6-Chloro-3-methyl-2-nitrobenzoic acid would likely proceed via the nitration of 2-chloro-5-methylbenzoic acid. The directing effects of the existing substituents on the benzene (B151609) ring—the chloro group (ortho-, para-directing) and the methyl group (ortho-, para-directing)—would influence the position of the incoming nitro group. Achieving high selectivity for the desired 2-nitro isomer would be the primary challenge.

Key parameters that would need to be optimized include:

Nitrating Agent: The choice and concentration of the nitrating agent are paramount. A mixture of concentrated nitric acid and sulfuric acid is a common and powerful nitrating agent. The ratio of these acids can be tuned to control the reaction rate and selectivity. For example, in the nitration of o-chlorobenzoic acid, the ratio of concentrated sulfuric acid to the starting material can be controlled to influence the outcome. google.com

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and the formation of unwanted byproducts. Lower temperatures, often below 5°C, are known to improve the selectivity of nitration for certain isomers, as seen in the preparation of 2-chloro-5-nitro-benzoic acid. googleapis.com Conversely, some nitrations are carried out at slightly higher temperatures, such as 30°C, to achieve a reasonable reaction rate. google.comguidechem.com

Reaction Time: The duration of the reaction must be sufficient for the conversion of the starting material but short enough to minimize the formation of impurities. Progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). guidechem.com

Solvent: While many nitrations are performed using the acidic mixture as the solvent, in some cases, an inert solvent might be employed to improve solubility and heat transfer.

The table below illustrates how reaction conditions are tuned in the synthesis of related compounds, which could serve as a starting point for the optimization of 6-Chloro-3-methyl-2-nitrobenzoic acid synthesis.

ParameterCondition 1 (e.g., for 2-chloro-5-nitrobenzoic acid)Condition 2 (e.g., for 3-nitro-2-methylbenzoic acid)Potential Impact on 6-Chloro-3-methyl-2-nitrobenzoic acid Synthesis
Starting Material o-Chlorobenzoic acid3-Nitro-o-xylene2-Chloro-5-methylbenzoic acid would be the logical precursor.
Reagent Mixed Acid (HNO₃/H₂SO₄) google.comguidechem.comDilute Nitric Acid / O₂ google.comMixed acid is a standard approach for nitration of an aromatic ring.
Temperature 0-5°C googleapis.com120-150°C google.comLower temperatures would likely be necessary to control selectivity.
Yield ~85% (for the 5-nitro isomer) guidechem.comNot specifiedOptimizing conditions would be critical to maximize yield of the desired isomer.

Green Chemistry Principles Applied to the Synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid

Applying green chemistry principles to the synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid would focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Waste Prevention: Traditional nitration reactions using mixed acids generate significant amounts of acidic wastewater, which requires neutralization and treatment. A greener approach might involve the use of solid acid catalysts or alternative nitrating agents that can be more easily recovered and reused.

Atom Economy: The ideal synthesis would maximize the incorporation of all materials used in the process into the final product. While the atom economy of a substitution reaction like nitration is inherently limited, minimizing byproducts through high selectivity is a key goal.

Use of Safer Solvents and Reagents: The use of large quantities of concentrated sulfuric and nitric acids poses significant safety and environmental hazards. Research into alternative, less corrosive reaction media would be a priority. For example, some oxidation processes, a potential alternative synthetic step, are being developed in aqueous environments or using organic acids like acetic acid as solvents, which are more benign than strong mineral acids. google.com Another approach could involve enzymatic reactions, although this is less common for nitrations.

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and pressures would reduce energy consumption. This could involve the development of more active catalyst systems that allow the reaction to occur under milder conditions.

Catalysis: The use of recyclable catalysts instead of stoichiometric reagents is a core principle of green chemistry. While sulfuric acid acts as a catalyst in nitration, its separation from the product stream is energy-intensive. The development of heterogeneous catalysts could simplify product purification and reduce waste. For instance, in related syntheses, catalysts like cobalt and manganese salts have been used in oxidation steps. google.com

Scalability Considerations and Process Research for 6-Chloro-3-methyl-2-nitrobenzoic acid Production

Scaling up the synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid from a laboratory procedure to industrial production would present several challenges that require dedicated process research.

Heat Management: Nitration reactions are highly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways, which could lead to explosions and the formation of dangerous byproducts. This requires specialized reactors with high heat transfer capacity, such as continuous flow reactors or reactors with internal cooling coils.

Mass Transfer: In a large reactor, ensuring efficient mixing of the reactants is crucial for maintaining consistent reaction conditions and achieving high yields and selectivity. Poor mixing can lead to localized "hot spots" and the formation of impurities. The choice of reactor design and agitation system is therefore critical.

Work-up and Purification: The isolation of the desired product from the reaction mixture is a key step in industrial production. This typically involves quenching the reaction mixture in water to precipitate the crude product, followed by filtration. guidechem.com The purification of the crude product to the required specifications might involve recrystallization from a suitable solvent. The choice of solvent and the design of the crystallization process would need to be optimized to maximize yield and purity while minimizing solvent use and waste generation.

Safety: The handling of large quantities of highly corrosive and reactive materials like concentrated nitric and sulfuric acids requires stringent safety protocols and specialized equipment to prevent accidents and protect workers.

Continuous vs. Batch Processing: For large-scale production, a continuous flow process could offer significant advantages over traditional batch processing. Continuous reactors can provide better control over reaction parameters, leading to improved safety, consistency, and yield. They also have a smaller footprint and can be more easily automated.

The following table outlines key considerations for scaling up the production of a compound like 6-Chloro-3-methyl-2-nitrobenzoic acid.

ParameterLaboratory ScaleIndustrial ScaleKey Challenges and Considerations
Reactor Glass flaskGlass-lined or stainless steel reactor, potentially continuous flowMaterial compatibility, heat and mass transfer, safety.
Reagent Addition Manual (e.g., dropping funnel)Automated pumping systemsPrecise control of addition rate to manage exothermicity.
Temperature Control Ice bathJacketed reactor with cooling fluid, internal coilsEfficient heat removal to prevent thermal runaway.
Work-up Quenching in beaker, filtrationQuenching in a large vessel, centrifugationHandling large volumes, efficient solid-liquid separation.
Purification Recrystallization from flaskLarge-scale crystallizers, filtration, and drying equipmentSolvent recovery, crystal size distribution, product purity.

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 3 Methyl 2 Nitrobenzoicacid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Interpretation

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 6-Chloro-3-methyl-2-nitrobenzoic acid, one would expect to observe signals for the two aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups, and the electron-donating effect of the methyl group. Spin-spin coupling between the two adjacent aromatic protons would result in a characteristic splitting pattern (doublets), with the coupling constant (J value) providing information about the dihedral angle between them.

Interactive Data Table: Predicted ¹H NMR Data (Note: This table is predictive and requires experimental data for validation.)

Predicted ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic HDoublet
Aromatic HDoublet
Methyl (CH₃)SingletN/A
Carboxylic Acid (COOH)Singlet (broad)N/A

Carbon-13 (¹³C) NMR Spectral Assignments and Quantitative Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 6-Chloro-3-methyl-2-nitrobenzoic acid would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift, while the methyl carbon would resonate at a typical upfield position. Quantitative analysis could provide information on the number of carbon atoms in the molecule.

Interactive Data Table: Predicted ¹³C NMR Data (Note: This table is predictive and requires experimental data for validation.)

Predicted Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (COOH)
Aromatic C-Cl
Aromatic C-NO₂
Aromatic C-CH₃
Aromatic C-COOH
Aromatic C-H
Aromatic C-H
Methyl (CH₃)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the ¹H and ¹³C signals and map the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming the adjacency of the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the aromatic C-H units and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity between the methyl group and its attached aromatic carbon, and between the aromatic protons and the neighboring quaternary carbons (e.g., C-Cl, C-NO₂, C-COOH).

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: Band Assignments and Characteristic Vibrations

The FTIR spectrum of 6-Chloro-3-methyl-2-nitrobenzoic acid would exhibit characteristic absorption bands corresponding to the various functional groups present. Key vibrations would include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, asymmetric and symmetric stretches of the nitro (NO₂) group, C-Cl stretching, C-H stretches of the aromatic ring and methyl group, and various aromatic C=C bending and stretching vibrations.

Interactive Data Table: Predicted FTIR Data (Note: This table is predictive and requires experimental data for validation.)

Predicted Vibrational ModePredicted Frequency Range (cm⁻¹)Predicted Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Methyl)3000 - 2850Medium
C=O Stretch (Carbonyl)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
NO₂ Asymmetric Stretch1550 - 1500Strong
NO₂ Symmetric Stretch1350 - 1300Strong
C-N Stretch870 - 830Medium
C-Cl Stretch800 - 600Strong

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O often show strong IR bands, non-polar or symmetric vibrations, such as the aromatic ring breathing modes, tend to be more intense in Raman spectra. The Raman spectrum of 6-Chloro-3-methyl-2-nitrobenzoic acid would be particularly useful for characterizing the vibrations of the carbon skeleton and the symmetric vibrations of the nitro group.

An article on the advanced spectroscopic characterization of 6-Chloro-3-methyl-2-nitrobenzoic acid cannot be generated as requested.

Extensive searches for empirical data regarding the specific isomer, 6-Chloro-3-methyl-2-nitrobenzoic acid, have yielded no publicly available experimental results for the outlined analytical methodologies. There is a significant lack of published research and documentation in scientific databases for this particular compound.

Consequently, the required detailed research findings, data tables, and scientifically accurate content for the following sections are unavailable:

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture:There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its absolute configuration, conformation, hydrogen bonding networks, or potential π-π stacking interactions is not available.

Without access to primary research data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require speculation or the use of data from related but structurally different isomers, which would be scientifically inaccurate and violate the instructions to focus solely on 6-Chloro-3-methyl-2-nitrobenzoic acid.

Polymorphism and Crystal Engineering Studies for 6-Chloro-3-methyl-2-nitrobenzoicacid and its Co-crystals

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published studies focusing on the polymorphism and crystal engineering of 6-Chloro-3-methyl-2-nitrobenzoic acid. As of now, there are no publicly available research articles, structural data, or dedicated investigations into the different crystalline forms (polymorphs) of this specific compound.

Similarly, the field of crystal engineering, which involves the design and synthesis of multi-component crystals (co-crystals) to modify physicochemical properties, has not yet reported any co-crystals involving 6-Chloro-3-methyl-2-nitrobenzoic acid. Screening for co-crystal formers and the subsequent structural and spectroscopic analysis of any resulting co-crystals have not been documented in peer-reviewed literature.

Consequently, there are no research findings, data tables, or detailed characterizations related to the polymorphic behavior or co-crystal formation of 6-Chloro-3-methyl-2-nitrobenzoic acid to report. Further research would be necessary to explore these solid-state properties.

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Methyl 2 Nitrobenzoicacid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. frontiersin.org The theory is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization: A crucial first step in any computational analysis is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For 6-Chloro-3-methyl-2-nitrobenzoic acid, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This would reveal the spatial orientation of the chloro, methyl, nitro, and carboxylic acid groups relative to the benzene (B151609) ring and to each other, accounting for potential steric hindrance and electronic interactions.

Vibrational Frequency Prediction: Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting data can be used to predict the compound's infrared (IR) and Raman spectra. A frequency analysis for 6-Chloro-3-methyl-2-nitrobenzoic acid would predict the characteristic vibrational modes associated with its functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, C-Cl stretching, and various vibrations of the aromatic ring and methyl group. Comparing these predicted frequencies with experimental data, when available, is a standard method for validating the accuracy of the computational model.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 6-Chloro-3-methyl-2-nitrobenzoic acid, the distribution and energies of the HOMO and LUMO would be influenced by its substituents. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups would tend to lower the orbital energies, while the electron-donating methyl (-CH₃) group would have the opposite effect. rsc.org An FMO analysis would precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.

ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. This allows for the identification of regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, red indicates regions of most negative electrostatic potential (electron-rich), while blue represents areas of most positive potential (electron-poor), with intermediate potentials shown by colors like green and yellow. researchgate.net

For 6-Chloro-3-methyl-2-nitrobenzoic acid, an MEP analysis would likely show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) and carboxylic acid (-COOH) groups, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen atom of the carboxylic group, making it susceptible to nucleophilic attack or deprotonation.

Intermediate Potentials: The aromatic ring would exhibit a complex potential distribution due to the competing electronic effects of the various substituents.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the reactive behavior of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. rsc.org It provides a detailed description of charge transfer, electron delocalization, and hyperconjugative interactions by transforming the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals.

For 6-Chloro-3-methyl-2-nitrobenzoic acid, an NBO analysis would quantify several key electronic features:

Charge Distribution: It would calculate the natural atomic charges on each atom, offering a more detailed picture than MEP alone.

Hybridization: It would determine the hybridization of atomic orbitals involved in forming bonds.

Intramolecular Interactions: The analysis would identify significant delocalization effects, such as the interaction between the lone pairs of the oxygen atoms and the anti-bonding orbitals of adjacent bonds (e.g., n → π* or n → σ* interactions). This is particularly useful for understanding the resonance stabilization provided by the nitro and carboxyl groups and the hyperconjugation from the methyl group. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties, providing a powerful complement to experimental characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.

A theoretical NMR prediction for 6-Chloro-3-methyl-2-nitrobenzoic acid would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The simulation would provide expected chemical shift values for:

The two aromatic protons.

The three protons of the methyl group.

The single proton of the carboxylic acid.

The eight distinct carbon atoms in the molecule (six in the ring, one in the methyl group, and one in the carboxyl group).

The predicted chemical shifts would reflect the electronic environment of each nucleus, which is heavily influenced by the shielding and deshielding effects of the adjacent functional groups. Comparing the simulated spectrum to an experimentally obtained one is a robust method for confirming the molecular structure and assigning the observed resonance signals.

Nucleus TypeExpected Influences on Chemical Shift
Aromatic Protons (¹H) Influenced by the combined electron-withdrawing and -donating effects of all substituents on the ring.
Methyl Protons (¹H) Typically appear in the upfield region, influenced by adjacent nitro and chloro groups.
Carboxylic Acid Proton (¹H) Expected to be significantly downfield due to deshielding from the electronegative oxygen atoms.
Aromatic Carbons (¹³C) Shifts will vary depending on the attached substituent and its position. The carbon attached to the nitro group would be significantly affected.
Carboxyl Carbon (¹³C) Expected to appear far downfield in the spectrum.

Computational Vibrational Spectroscopy (IR and Raman) for Band Assignment and Mode Description

Computational vibrational spectroscopy is a powerful tool for understanding the molecular structure and bonding of a compound by predicting its infrared (IR) and Raman spectra. researchgate.net For 6-Chloro-3-methyl-2-nitrobenzoic acid, Density Functional Theory (DFT) calculations, typically using the B3LYP functional with a basis set like 6-311++G, would be employed to determine the optimized molecular geometry and compute its harmonic vibrational frequencies. researchgate.netscirp.org

The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net Therefore, they are often scaled using empirical scaling factors to provide a closer match to experimental spectra. researchgate.net A detailed assignment of these scaled frequencies is then performed by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. mdpi.com

For 6-Chloro-3-methyl-2-nitrobenzoic acid, key vibrational modes of interest would include:

O-H and C=O vibrations: The carboxylic acid group would exhibit a characteristic broad O-H stretching band and a strong C=O stretching vibration. In the gas phase, the O-H stretch is calculated at high wavenumbers (around 3600 cm⁻¹), but in the solid state, extensive hydrogen bonding significantly broadens and shifts this band to a lower frequency. scirp.orgmdpi.com

NO₂ vibrations: The nitro group is characterized by strong symmetric and asymmetric stretching modes.

C-Cl vibrations: The carbon-chlorine stretching and bending modes are expected in the lower frequency region of the spectrum. researchgate.net

CH₃ vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group would be identifiable. scirp.org

Aromatic Ring vibrations: C-H stretching and various C-C stretching and bending modes within the benzene ring would also be present. researchgate.net

An illustrative table based on computational studies of the isomeric 4-Methyl-3-nitrobenzoic acid demonstrates the type of detailed assignments that can be achieved. researchgate.netscirp.org

Illustrative Vibrational Mode Assignments for a Substituted Nitrobenzoic Acid (based on data for 4-Methyl-3-nitrobenzoic acid) researchgate.net
Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment (Potential Energy Distribution)
ν(O-H)~3627 (gas phase monomer)O-H stretch
ν(C-H)3065 - 3090Aromatic C-H stretch
νas(CH₃)2978Asymmetric CH₃ stretch
ν(C=O)1758Carbonyl stretch
νas(NO₂)1568Asymmetric NO₂ stretch
ν(C-C)1497Aromatic ring C-C stretch
νs(NO₂)1370Symmetric NO₂ stretch
δ(O-H)1281In-plane O-H bend
ν(C-Cl)~650C-Cl stretch (Expected region) researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For 6-Chloro-3-methyl-2-nitrobenzoic acid, MD simulations could provide critical insights into its behavior in different solvents and its potential to form larger aggregates through self-assembly.

The driving forces for the self-assembly of this molecule would be a combination of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it highly likely that molecules will form dimeric structures, a common feature for carboxylic acids.

π-π Stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of larger assemblies.

Dipole-Dipole Interactions: The polar nitro (NO₂) and chloro (Cl) groups introduce significant dipole moments, leading to electrostatic interactions that can influence molecular orientation and aggregation.

MD simulations would model a system containing many molecules of 6-Chloro-3-methyl-2-nitrobenzoic acid and solvent molecules. By calculating the forces between atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of each particle, revealing how the molecules interact, orient themselves, and potentially aggregate into stable or transient structures. mdpi.com Such simulations could predict the formation of dimers, oligomers, or more complex supramolecular structures and quantify the stability of these assemblies in various environments.

Thermochemical Properties and Reaction Energetics from Theoretical Calculations

Theoretical calculations are instrumental in determining the thermochemical properties of a molecule, providing data on its stability and energy. Properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be calculated with high-level quantum chemical methods.

These calculations typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the vibrational frequencies at the optimized geometry.

Thermochemical Analysis: Using the results from the frequency calculation, which includes zero-point vibrational energy (ZPVE) and thermal energy corrections, to derive the thermodynamic properties at a given temperature (e.g., 298.15 K).

This data is crucial for understanding the molecule's relative thermodynamic stability and for calculating the energetics of chemical reactions it might undergo. For instance, the Hammett equation, a linear free-energy relationship, uses parameters derived from the electronic influence of substituents (like chloro, methyl, and nitro groups) to predict reaction rates and equilibrium constants for reactions involving benzoic acid derivatives. wikipedia.org Computational thermochemistry provides a direct way to calculate the energy changes (ΔH, ΔG) for such reactions, offering a powerful predictive tool in chemical synthesis and reactivity studies.

Example of Theoretically Calculated Thermochemical Parameters
ParameterDescription
Zero-point vibrational energy (ZPVE)The vibrational energy of the molecule at 0 Kelvin.
Enthalpy of Formation (ΔfH°)The change in enthalpy during the formation of one mole of the substance from its constituent elements.
Gibbs Free Energy of Formation (ΔfG°)The change in Gibbs free energy during the formation of one mole of the substance, indicating spontaneity.
Standard Entropy (S°)The absolute entropy of one mole of the substance at standard conditions.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic features, such as an extended π-electron system and the presence of both electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. researchgate.net 6-Chloro-3-methyl-2-nitrobenzoic acid possesses these features: a π-conjugated benzene ring substituted with a weakly electron-donating methyl group and strongly electron-withdrawing nitro and chloro groups. This intramolecular charge transfer character suggests it could be a candidate for NLO applications.

The key NLO parameter, the first-order hyperpolarizability (β), can be calculated computationally using DFT methods. researchgate.netscirp.org These calculations determine the molecule's response to a strong external electric field, which is the basis for NLO phenomena like second-harmonic generation (SHG). The magnitude of the total hyperpolarizability (β_tot) is a predictor of the material's NLO efficiency.

Computational analysis of the isomeric 4-Methyl-3-nitrobenzoic acid has shown it to possess NLO properties, with a calculated first-order hyperpolarizability significantly greater than that of standard reference materials like urea. researchgate.net A similar theoretical study on 6-Chloro-3-methyl-2-nitrobenzoic acid would be expected to yield comparable results, confirming its potential as an NLO-active material.

Illustrative First-Order Hyperpolarizability Components (based on data for 4-Methyl-3-nitrobenzoic acid) researchgate.net
ComponentCalculated Value (10⁻³⁰ cm⁵/esu)
β_xxx-16.14
β_xyy-2.12
β_xzz-1.50
β_yyy-1.28
β_yzz-0.08
β_xxy-2.22
β_tot3.81

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Chloro 3 Methyl 2 Nitrobenzoicacid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the 6-Chloro-3-methyl-2-nitrobenzoic acid ring is significantly hindered. The benzene (B151609) ring is substituted with three powerful electron-withdrawing groups (EWG): nitro (-NO2), chloro (-Cl), and carboxylic acid (-COOH). These groups deactivate the ring by inductively pulling electron density away from it, making it less attractive to electrophiles. nih.gov The methyl group (-CH3) is the only electron-donating group (EDG) present, which activates the ring, but its effect is largely overcome by the combined deactivating strength of the three EWGs.

The directing effects of the substituents are as follows:

-NO2 and -COOH groups: These are strong deactivating groups and are meta-directors.

-Cl group: This is a deactivating group but is an ortho, para-director.

-CH3 group: This is an activating group and is an ortho, para-director.

Given the substitution pattern, the only available position for an incoming electrophile is C5. The directing effects on this position are complex: it is meta to the nitro group (favorable), meta to the chloro group (unfavorable for an o,p-director), ortho to the methyl group (favorable), and para to the carboxylic acid group (unfavorable for a meta-director). The strong deactivation of the ring means that harsh reaction conditions would be required for any electrophilic substitution to occur, likely resulting in low yields.

Directing Effects of Substituents on 6-Chloro-3-methyl-2-nitrobenzoic acid for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Effect
-COOHC1Electron-Withdrawing (Deactivating)Meta
-NO2C2Electron-Withdrawing (Deactivating)Meta
-CH3C3Electron-Donating (Activating)Ortho, Para
-ClC6Electron-Withdrawing (Deactivating)Ortho, Para

Nucleophilic Aromatic Substitution (NAS)

In contrast to EAS, the structure of 6-Chloro-3-methyl-2-nitrobenzoic acid is well-suited for nucleophilic aromatic substitution. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In this molecule, the chloro group at C6 serves as the leaving group, and the powerful electron-withdrawing nitro group is located ortho to it (at C2).

The mechanism for NAS typically proceeds via a two-stage addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (C6), forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic ring and is effectively stabilized by the nitro group at the ortho position.

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

This reaction is common for aryl halides activated by electron-attracting substituents. nih.gov For instance, copper-catalyzed amination reactions have been shown to be highly regioselective on chlorobenzoic acids, with the reaction occurring specifically when the halide is located ortho to the carboxylic acid moiety. nih.gov The presence of multiple EWGs, particularly the nitro group, makes the C6 position highly electrophilic and susceptible to nucleophilic attack. Kinetic studies on similar chloronitro-substituted benzenes confirm that these reactions proceed readily with various nucleophiles. researchgate.net

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group (-COOH) is a versatile functional group that can undergo several key transformations.

Esterification

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a reversible reaction, and to achieve high yields, water is typically removed as it is formed to shift the equilibrium towards the products. scirp.org For nitro-substituted benzoic acids, standard methods such as heating with an alcohol (e.g., methanol) and a catalytic amount of a strong acid like sulfuric acid (H2SO4) are effective. quora.com Kinetic studies on the esterification of substituted benzoic acids show that the reaction rate is influenced by both electronic and steric effects of the other ring substituents. researchgate.netgoogle.comacs.org

Amidation

Amides can be synthesized from the carboxylic acid group. Direct reaction with an amine is generally difficult and requires high temperatures. A more common approach is to first "activate" the carboxylic acid to make it more electrophilic. This can be achieved by converting it into a more reactive derivative, such as:

Acid Chloride: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the -COOH group to a highly reactive -COCl group.

Active Ester: Reaction with reagents like N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). google.com

These activated derivatives then react readily with primary or secondary amines to form the corresponding amide. google.comgoogle.com For example, reacting the acid chloride of 6-Chloro-3-methyl-2-nitrobenzoic acid with an amine (R-NH2) would yield N-alkyl-6-chloro-3-methyl-2-nitrobenzamide.

Decarboxylation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). For most aromatic carboxylic acids, this is a difficult reaction requiring high temperatures and often a catalyst, such as copper salts. The stability of the resulting aryl carbanion intermediate is a key factor. While electron-withdrawing groups can stabilize this intermediate, the reaction is not always straightforward.

Kinetic and Thermodynamic Investigations of Key Reactions

While specific kinetic and thermodynamic data for 6-Chloro-3-methyl-2-nitrobenzoic acid are scarce, extensive studies on related substituted benzoic acids provide valuable insights.

Kinetics

Esterification: The kinetics of the esterification of substituted benzoic acids have been widely studied. google.comacs.org The reaction is typically first order with respect to the benzoic acid. dnu.dp.ua The rate is influenced by steric hindrance from ortho substituents, which can impede the approach of the alcohol to the carboxyl carbon. In the case of 6-Chloro-3-methyl-2-nitrobenzoic acid, the ortho nitro group would be expected to sterically hinder and electronically slow the rate of esterification compared to unsubstituted benzoic acid. researchgate.net

Nucleophilic Aromatic Substitution: Kinetic data for the reaction of similar dinitro- and chloro-substituted aromatics with nucleophiles show second-order kinetics. researchgate.netresearchgate.net The rate is highly dependent on the nature of the nucleophile, the solvent, and the activating strength of the electron-withdrawing groups. The presence of the ortho nitro group in 6-Chloro-3-methyl-2-nitrobenzoic acid would lead to a significantly faster rate of nucleophilic substitution compared to a compound where the activating group is in the meta position.

Thermodynamics

Thermodynamic studies help in understanding the stability and reactivity of molecules. A comprehensive thermodynamic study of various methyl-nitro-benzoic acid isomers has been conducted, providing crucial data on properties like the enthalpy of formation. nih.gov Such data are fundamental for thermochemical calculations and predicting the favorability of reactions. nih.gov Furthermore, theoretical calculations on nitro-substituted benzoic acids have been used to determine thermodynamic parameters like the Gibbs energies of deprotonation. researchgate.net These studies show that increasing the number of nitro groups increases the acidity of the carboxylic acid (lowers the Gibbs energy of deprotonation). researchgate.net This suggests that 6-Chloro-3-methyl-2-nitrobenzoic acid is a relatively strong carboxylic acid.

Kinetic and Thermodynamic Parameters for Related Reactions
Reaction TypeCompound ClassKey FindingsReference
EsterificationSubstituted Benzoic AcidsActivation energies for forward reaction of benzoic acid with 1-butanol are ~58 kJ/mol. dnu.dp.ua
NASMethyl 2,4-dichloro-3,5-dinitrobenzoate + AminesSecond-order kinetics observed; rates dependent on amine and solvent nature. researchgate.net
DeprotonationNitro-substituted Benzoic AcidsGibbs energies of deprotonation are calculated; more nitro groups increase acidity. researchgate.net
FormationMethyl-nitro-benzoic AcidsExperimental thermodynamic properties (e.g., enthalpy) have been determined. nih.gov

Mechanistic Elucidation of Novel Reactions of 6-Chloro-3-methyl-2-nitrobenzoicacid

While the majority of reactions involving 6-Chloro-3-methyl-2-nitrobenzoic acid are expected to follow well-established mechanisms, the unique substitution pattern could give rise to more complex or novel pathways under specific conditions. Research into nucleophilic aromatic substitution has revealed that while most reactions proceed through the classical two-step Meisenheimer intermediate, some systems may undergo a concerted (cSNAr) mechanism where bond-forming and bond-breaking occur in a single step. nih.gov The specific electronic and steric environment of 6-Chloro-3-methyl-2-nitrobenzoic acid could potentially favor such a pathway with certain nucleophiles, although this would require detailed computational and experimental investigation.

Furthermore, unexpected reactivity can sometimes be observed. For example, studies on other sterically hindered electrophiles have revealed surprising mechanisms, such as substitution of neopentyl halides proceeding through an unexpected oxetane intermediate. acs.org While no such novel mechanisms have been explicitly documented for 6-Chloro-3-methyl-2-nitrobenzoic acid, its dense functionalization makes it a candidate for exploring unusual reactivity, potentially involving interactions between adjacent substituents under photochemical or radical-initiating conditions. Elucidation of such novel pathways would rely on advanced techniques, including kinetic isotope effect studies, trapping of intermediates, and high-level computational modeling to map the potential energy surfaces of the reaction.

Applications of 6 Chloro 3 Methyl 2 Nitrobenzoicacid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Aromatic and Heterocyclic Compounds

The strategic placement of reactive functional groups on 6-chloro-3-methyl-2-nitrobenzoic acid makes it a key starting material for the synthesis of various substituted aromatic and heterocyclic compounds. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methyl group influences the reactivity of the aromatic ring, guiding further substitutions. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration.

While direct examples of the use of 6-chloro-3-methyl-2-nitrobenzoic acid in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the utility of similarly substituted precursors is well-established. For instance, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a complex heterocyclic compound, starts from precursors with chloro and nitro substitutions on a pyridazine (B1198779) ring. mdpi.com This highlights the potential of chloro-nitro substituted aromatic acids to serve as foundational scaffolds for building fused heterocyclic rings with potential applications in medicinal chemistry. mdpi.com

The general principles of synthesizing polysubstituted benzenes often involve a retrosynthetic approach, where the target molecule is deconstructed to identify suitable starting materials and reaction sequences. libretexts.orglibretexts.org In this context, a molecule like 6-chloro-3-methyl-2-nitrobenzoic acid, with its defined substitution pattern, is a valuable starting point, saving multiple synthetic steps that would otherwise be required to introduce these groups in the correct orientation. libretexts.orglibretexts.org

The synthesis of various heterocyclic derivatives often begins with aromatic carboxylic acids. For example, the esterification of p-nitrobenzoic acid is a key step in the synthesis of 1,2,4-triazole (B32235) heterocycles. uobaghdad.edu.iq This demonstrates a common pathway where the carboxylic acid group of a substituted benzoic acid is modified to facilitate cyclization reactions.

Precursor ExampleSynthesized HeterocycleKey Transformation
Chloro- and nitro-substituted pyridazine6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineCyclocondensation
p-Nitrobenzoic acid1,2,4-triazole derivativeEsterification followed by cyclization

Building Block for Advanced Organic Scaffolds and Complex Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Nitro compounds, in particular, are considered versatile building blocks for the synthesis of pharmaceutically relevant substances. frontiersin.org The nitro group can be easily transformed into other functional groups, such as amines, which are crucial for a wide range of bioactive molecules. frontiersin.org

While specific examples detailing the use of 6-chloro-3-methyl-2-nitrobenzoic acid in the construction of advanced organic scaffolds are limited in the available literature, the general utility of nitroaromatic compounds is widely recognized. frontiersin.org The synthesis of complex molecules often relies on the sequential addition of functionalities to a core structure. The varied reactive sites on 6-chloro-3-methyl-2-nitrobenzoic acid allow for such sequential modifications. For instance, the carboxylic acid could be used for amide bond formation, the nitro group could be reduced to an amine for further derivatization, and the chloro group could be a site for nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of polysubstituted aromatic compounds is a fundamental aspect of creating advanced organic scaffolds. pressbooks.pub The defined substitution pattern of 6-chloro-3-methyl-2-nitrobenzoic acid makes it an attractive starting material for syntheses where precise control over substituent placement is critical. pressbooks.pub

Role in the Development of Ligands for Coordination Chemistry Research (focus on ligand design and synthesis)

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design and synthesis of new ligands are crucial for developing novel catalysts, materials, and therapeutic agents. rsc.org Nitrobenzoic acids and their derivatives are known to be versatile ligands due to the presence of the carboxylate group, which can coordinate to metal ions in various modes. mdpi.com

A study on copper(II) complexes with 4-chloro-3-nitrobenzoic acid as the primary ligand demonstrates the potential of such molecules in coordination chemistry. mdpi.com In this research, two new copper(II) complexes were synthesized and their interactions with DNA and human serum albumin were investigated, revealing potential anticancer activity. mdpi.com The 4-chloro-3-nitrobenzoic acid ligand coordinates to the copper(II) center through the oxygen atoms of the carboxylate group. mdpi.com This example strongly suggests that 6-chloro-3-methyl-2-nitrobenzoic acid could similarly act as a ligand, with the methyl group potentially influencing the electronic properties and steric environment of the resulting metal complex.

Ligand ExampleMetal IonApplication Studied
4-chloro-3-nitrobenzoic acidCopper(II)Anticancer activity, DNA/HSA interactions

Intermediate in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot process. beilstein-journals.orgnih.gov These reactions are highly efficient and are valuable tools in drug discovery and organic synthesis. beilstein-journals.orgnih.gov Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular reactions that occur sequentially without the need to isolate intermediates.

While there is no specific information in the reviewed literature detailing the use of 6-chloro-3-methyl-2-nitrobenzoic acid as an intermediate in multi-component or cascade reactions, the functional groups present on the molecule suggest its potential for such applications. For example, the carboxylic acid could participate as one component in an MCR, while the nitro group could be reduced in situ to an amine, which could then react further in a cascade sequence.

The development of new MCRs is an active area of research, and the search for novel building blocks is continuous. nih.gov The unique substitution pattern of 6-chloro-3-methyl-2-nitrobenzoic acid makes it a candidate for exploration in the design of new MCRs to generate libraries of complex molecules. nih.gov

Future Research Directions and Emerging Paradigms for 6 Chloro 3 Methyl 2 Nitrobenzoicacid Studies

Development of Novel and Sustainable Synthetic Methodologies

Key areas for development include:

Catalytic Approaches: The use of catalytic reagents is a cornerstone of green chemistry. paperpublications.org Research into novel catalysts for the chlorination and nitration of the parent benzoic acid derivative could lead to more efficient and selective processes.

Alternative Solvents: The exploration of greener solvents, such as water or other recoverable options, can significantly reduce the environmental impact of the synthesis. paperpublications.org

Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure will contribute to more energy-efficient and sustainable manufacturing. chemcopilot.comsolubilityofthings.com

Photocatalysis and Biocatalysis: The use of light to drive chemical reactions (photocatalysis) and the application of enzymes (biocatalysis) are promising avenues for the synthesis of nitroaromatic compounds. nih.govdss.go.thcambridge.orgacs.org These methods offer the potential for high selectivity under mild conditions.

A comparative look at traditional versus potential green synthetic routes for related compounds highlights the advantages of these modern approaches.

Synthetic StepTraditional MethodPotential Green AlternativeKey Advantage of Green Alternative
NitrationUse of excess nitric and sulfuric acidsSolid acid catalysts or enzymatic nitrationReduced acid waste, higher selectivity
ChlorinationUse of elemental chlorineCatalytic chlorination with milder reagentsImproved safety and reduced byproducts
SolventVolatile organic solventsWater, supercritical CO2, or ionic liquidsReduced environmental pollution and health hazards

Exploration of Underutilized Reactivity Modes

The functional groups present in 6-chloro-3-methyl-2-nitrobenzoic acid—a carboxylic acid, a nitro group, a chlorine atom, and a methyl group—offer a rich landscape for chemical transformations that remain largely unexplored.

Future research could investigate:

Decarboxylation Reactions: The removal of the carboxylic acid group (decarboxylation) can lead to the formation of novel chlorinated and nitrated toluene (B28343) derivatives. oup.comresearchgate.netamanote.comnist.govwikipedia.org The conditions for selective decarboxylation and the subsequent reactivity of the products are areas ripe for investigation.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chlorine atom by various nucleophiles. libretexts.orgwikipedia.orgresearchgate.netyoutube.compressbooks.pub This could open up pathways to a wide range of new derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield an amino-chloro-methylbenzoic acid, a potentially valuable building block for the synthesis of more complex molecules.

Oxidation of the Methyl Group: The oxidation of the methyl group to a carboxylic acid would result in a dicarboxylic acid derivative with potential applications in polymer chemistry and materials science.

The reactivity of the functional groups is influenced by their positions on the aromatic ring.

Functional GroupPotential ReactionInfluencing Factors
Carboxylic AcidDecarboxylation, Esterification, AmidationTemperature, presence of catalysts
Nitro GroupReduction to amineChoice of reducing agent, reaction conditions
Chlorine AtomNucleophilic aromatic substitutionNature of the nucleophile, presence of activating groups
Methyl GroupOxidation, HalogenationOxidizing/halogenating agent, reaction conditions

Advanced In-situ Spectroscopic Monitoring of Reactions

The use of advanced spectroscopic techniques to monitor reactions in real-time (in-situ) can provide invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Applying these techniques to the synthesis and transformations of 6-chloro-3-methyl-2-nitrobenzoic acid would represent a significant step forward.

Future studies could employ:

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the species present in the reaction mixture at any given time.

Raman Spectroscopy: To complement FTIR in providing information about molecular vibrations, particularly for reactions in aqueous media.

This real-time analysis can accelerate the optimization of reaction conditions and lead to a deeper understanding of the underlying chemical processes.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

For 6-chloro-3-methyl-2-nitrobenzoic acid, AI and machine learning could be used to:

Develop Novel Retrosynthetic Pathways: AI-powered tools can propose new and potentially more efficient ways to synthesize the target molecule from simple starting materials. chemcopilot.comcomputabio.comarxiv.org

Predict Reaction Outcomes: Machine learning models can be trained to predict the products and yields of reactions involving 6-chloro-3-methyl-2-nitrobenzoic acid and its derivatives.

Optimize Reaction Conditions: Algorithms can be used to systematically explore the effects of different catalysts, solvents, temperatures, and other parameters to find the optimal conditions for a given reaction. beilstein-journals.orgduke.eduacs.orgnih.gov

The integration of these computational tools has the potential to significantly accelerate the pace of research and development in this area.

Investigating Solid-State Reactivity and Transformations

The behavior of 6-chloro-3-methyl-2-nitrobenzoic acid in the solid state, including its crystal structure and reactivity, is another area with significant potential for future research. The arrangement of molecules in a crystal can have a profound impact on their physical and chemical properties.

Future investigations could focus on:

Polymorphism: Studying the existence of different crystalline forms (polymorphs) of the compound and their relative stabilities.

Co-crystal Formation: Exploring the formation of co-crystals with other molecules, which can be used to modify the physical properties of the compound.

Solid-State Photochemistry: Investigating the chemical reactions that can be induced by exposing the crystalline material to light. rsc.orgpsu.edursc.org The nitro group, in particular, is known to be photochemically active. rsc.orgpsu.edursc.org

Understanding the solid-state chemistry of this compound could lead to new applications in materials science and crystal engineering.

Design and Synthesis of Chemically Modified Analogs for Probing Fundamental Principles

The systematic modification of the structure of 6-chloro-3-methyl-2-nitrobenzoic acid and the synthesis of its analogs can provide valuable insights into fundamental chemical principles, such as structure-activity relationships and the electronic effects of substituents on aromatic rings. nih.govacs.orgnih.goviomcworld.com

Future research in this area could involve:

Varying Substituents: Synthesizing a series of analogs with different substituents in place of the chloro, methyl, or nitro groups to study their effects on the compound's properties and reactivity.

Probing Electronic Effects: Using these analogs to systematically investigate how the electron-donating and electron-withdrawing properties of the substituents influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Structure-Property Relationship Studies: Correlating the structural features of the analogs with their physical and chemical properties to develop predictive models.

This approach would not only deepen our fundamental understanding of organic chemistry but could also lead to the discovery of new molecules with tailored properties.

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For nitro-substituted benzoic acids, nitration and chlorination steps are critical.

  • Step 1: Use directed ortho-metallation or electrophilic substitution to position nitro and chloro groups selectively, leveraging the meta-directing nature of the nitro group .
  • Step 2: Employ reflux conditions in polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.
  • Step 3: Purify via recrystallization using ethanol/water mixtures, as demonstrated for structurally similar compounds like 2-Chloro-3-nitrobenzoic acid .

Example Table: Hypothetical Optimization Parameters

ConditionYield (%)Purity (%)
H₂SO₄ (cat.), 80°C6592
AlCl₃ (cat.), 100°C7896
Solvent: DMF8298

Q. What analytical techniques are most effective for characterizing the crystalline structure and confirming molecular geometry?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Diffraction (XRD): Resolve crystal packing and anisotropic displacement parameters using SHELXL for refinement . For visualization, ORTEP-III (via WinGX) generates thermal ellipsoid plots .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions. Compare chemical shifts with PubChem data for nitrobenzoic acid analogs .
  • IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational modeling predict reactivity or supramolecular interactions in crystal engineering?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., nitro-carboxylic acid interactions). Use Gaussian or ORCA software with basis sets like 6-31G(d) .
  • Molecular Docking: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing PubChem’s 3D conformer data .
  • Crystal Packing Analysis: SHELXL-generated .cif files can be visualized in Mercury (CCDC) to analyze π-π stacking or halogen bonding .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD bond lengths)?

Methodological Answer: Discrepancies often arise from dynamic effects (solution vs. solid state):

  • Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized gas-phase structures .
  • Dynamic NMR: Use variable-temperature ¹H NMR to detect conformational flexibility in solution .
  • Solid-State NMR: Validate crystallographic data by correlating chemical shifts with hydrogen-bonding networks .

Q. How to design a regioselective multi-step synthesis route for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis: Use AI-driven tools (e.g., PubChem’s synthesis planner) to identify key intermediates, such as 3-methyl-2-nitrobenzoyl chloride, as a precursor .
  • Protecting Groups: Temporarily mask the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during nitration/chlorination .
  • Directed Functionalization: Exploit the nitro group’s meta-directing effect to introduce substituents at specific positions in subsequent steps .

Example Reaction Pathway:

Methylation of 2-nitrobenzoic acid → 3-methyl derivative

Chlorination (Cl₂, FeCl₃) → 6-chloro intermediate

Nitration (HNO₃/H₂SO₄) → Final product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.